molecular formula C12H12N2O4 B8399802 7-(Methoxymethoxy)-8-nitroquinaldine

7-(Methoxymethoxy)-8-nitroquinaldine

Cat. No. B8399802
M. Wt: 248.23 g/mol
InChI Key: GAPXJSQRFMWOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Methoxymethoxy)-8-nitroquinaldine is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Methoxymethoxy)-8-nitroquinaldine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Methoxymethoxy)-8-nitroquinaldine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(Methoxymethoxy)-8-nitroquinaldine

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

7-(methoxymethoxy)-2-methyl-8-nitroquinoline

InChI

InChI=1S/C12H12N2O4/c1-8-3-4-9-5-6-10(18-7-17-2)12(14(15)16)11(9)13-8/h3-6H,7H2,1-2H3

InChI Key

GAPXJSQRFMWOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to FIG. 20, triethylamine (174 μL, 1.695 mmol) was added to a solution of 5a (174 mg, 0.847 mmol) in dry THF (5 mL) under a nitrogen atmosphere. Chloromethyl methyl ether (128 μL, 1.695 mmol) was added to the mixture dropwise and the reaction was stirred for 1 h. The reaction was diluted with chloroform, washed with water followed by brine. The organic layer was dried over Na2SO4, and the solvent was evaporated to afford 8a (200 mg, 0.806 mmol, 95%) as a bright yellow solid: 1H NMR (CDCl3) δ 8.00 (1H, d, J=8.4 Hz), 7.81 (1H, d, J=9.2 Hz), 7.47 (1H, d, J=8.8 Hz), 7.26 (1H, d, J=8.4 Hz), 5.35 (2H, s), 3.52 (3H, s), 2.69 (3H, s); 13C NMR (CDCl3) δ 162.5, 148.3, 140.3, 137.7, 135.7, 130.3, 122.2, 122.2, 115.4, 95.3, 57.0, 25.9; FTIR (neat) 2955, 1626, 1525, 1508, 1377, 1247, 1226, 1193, 1153, 1065, 991, 924, 835, 806, 656 cm−1; MS (ESI) m/z calculated for (C12H12N2O4+H)+ 249, found 249; HRMS (ESI) m/z calculated for (C12H12N2O4+H)+ 249.0875, found 249.0871.
Quantity
174 μL
Type
reactant
Reaction Step One
Name
5a
Quantity
174 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
128 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
95%

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